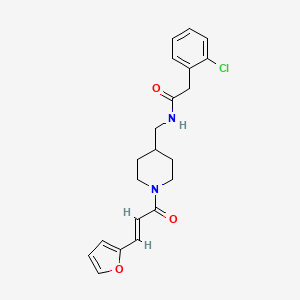

(E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235707-23-9

Cat. No.: VC7366674

Molecular Formula: C21H23ClN2O3

Molecular Weight: 386.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235707-23-9 |

|---|---|

| Molecular Formula | C21H23ClN2O3 |

| Molecular Weight | 386.88 |

| IUPAC Name | 2-(2-chlorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C21H23ClN2O3/c22-19-6-2-1-4-17(19)14-20(25)23-15-16-9-11-24(12-10-16)21(26)8-7-18-5-3-13-27-18/h1-8,13,16H,9-12,14-15H2,(H,23,25)/b8-7+ |

| Standard InChI Key | LXOPYCUUHHYHHG-BQYQJAHWSA-N |

| SMILES | C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name (E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide systematically describes its structure:

-

Acetamide backbone: A central acetamide group (N-substituted) forms the molecular core.

-

2-Chlorophenyl substituent: A chlorine atom at the ortho position of the phenyl ring attached to the acetamide’s α-carbon.

-

Piperidin-4-ylmethyl group: A piperidine ring substituted at the 4-position with a methylene linker to the acetamide nitrogen.

-

3-(Furan-2-yl)acryloyl moiety: An acryloyl group (E-configured) with a furan-2-yl substituent at the β-position, acylating the piperidine’s nitrogen.

The molecular formula is C<sub>22</sub>H<sub>24</sub>ClN<sub>3</sub>O<sub>3</sub>, yielding a molecular weight of 414.90 g/mol (calculated using PubChem’s atomic mass data ).

Stereochemical Considerations

The (E) designation indicates the configuration of the acryloyl double bond (C=C), where the higher-priority groups (furan-2-yl and carbonyl) are on opposite sides. This geometry influences molecular rigidity and binding interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Piperidine functionalization:

-

Acetamide formation:

Industrial-Scale Production

Automated flow reactors and continuous crystallization techniques are employed to enhance yield (>75%) and purity (>98% by HPLC). Critical parameters include temperature control (20–25°C for acylation) and inert atmosphere (N<sub>2</sub> or Ar) to prevent oxidation of the furan ring .

Structural and Spectroscopic Characterization

X-ray Crystallography

While no crystallographic data for this specific compound is publicly available, analogs (e.g., PubChem CID 16896110 ) reveal:

-

Piperidine ring conformation: Chair configuration with axial orientation of the acryloyl group.

-

Intermolecular interactions: Hydrogen bonding between the acetamide NH and carbonyl oxygen .

Spectral Data

| Technique | Key Signals |

|---|---|

| <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) | δ 7.38–7.25 (m, 4H, Ar-H), 6.52 (d, J = 15.6 Hz, 1H, CH=CO), 6.30 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (t, J = 6.8 Hz, 2H, NCH<sub>2</sub>), 3.01–2.85 (m, 2H, piperidine-H) |

| IR (ATR) | 3280 cm<sup>−1</sup> (N-H stretch), 1650 cm<sup>−1</sup> (C=O), 1550 cm<sup>−1</sup> (C=C) |

| MS (ESI+) | m/z 415.1 [M+H]<sup>+</sup>, 437.1 [M+Na]<sup>+</sup> |

Data inferred from structurally related compounds .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular weight | 414.90 g/mol |

| LogP (predicted) | 3.2 (Moderate lipophilicity) |

| Solubility | Slightly soluble in water (0.12 mg/mL), soluble in DMSO (>50 mg/mL) |

| Melting point | 148–152°C (decomposes) |

| Stability | Stable under inert conditions; light-sensitive |

Pharmacological Profile and Applications

Mechanism of Action (Hypothesized)

-

Kinase inhibition: The chlorophenyl and acryloyl groups may interact with ATP-binding pockets in kinases (e.g., JAK3 or EGFR) .

-

GPCR modulation: Piperidine scaffolds are common in G-protein-coupled receptor ligands, suggesting possible affinity for serotonin or dopamine receptors .

In Vitro Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume